4-(6-Amino-4-methylpyridin-3-yl)phenol
Description
4-(6-Amino-4-methylpyridin-3-yl)phenol is a heterocyclic compound featuring a pyridine ring substituted with an amino group at position 6, a methyl group at position 4, and a phenolic hydroxyl group at position 3 of the phenyl ring. This structure combines aromatic and hydrogen-bonding functionalities, making it relevant in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-(6-amino-4-methylpyridin-3-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-8-6-12(13)14-7-11(8)9-2-4-10(15)5-3-9/h2-7,15H,1H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIZIUGZOXUQFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C2=CC=C(C=C2)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The synthesis begins with 4-methyl-6-aminopyridin-3-yl halide (e.g., bromide or iodide) and a boronic acid derivative of phenol. Using a palladium catalyst—such as tetrakis(triphenylphosphine)palladium(0)—and a base like sodium carbonate, the reaction proceeds under inert conditions in a mixed solvent system (e.g., toluene/ethanol/water). Typical temperatures range from 80°C to 100°C, with reaction times of 12–24 hours.
Key Optimization Parameters
-
Catalyst Loading : 2–5 mol% Pd for balance between cost and efficiency.
-
Solvent Ratio : A 3:1:1 mixture of toluene, ethanol, and water enhances solubility and reaction kinetics.
-
Protecting Groups : Temporary protection of the amino group (e.g., as a tert-butoxycarbonyl (Boc) derivative) prevents side reactions during coupling.
Yield and Purity
Reported yields for this method range from 65% to 78%, with purity exceeding 95% after recrystallization from ethanol/water. Impurities primarily arise from homo-coupling of boronic acid or incomplete deprotection, necessitating chromatographic purification in some cases.
Nucleophilic Aromatic Substitution (NAS)
NAS offers an alternative route, particularly when halogenated intermediates are inaccessible. This method involves displacing a leaving group (e.g., nitro or sulfonate) on the pyridine ring with a phenolic oxygen nucleophile.
Stepwise Synthesis
-
Nitrosation and Reduction :
m-Cresol undergoes nitrosation at the para position using sodium nitrite in acidic media, yielding 4-nitroso-3-methylphenol. Subsequent catalytic hydrogenation (Pd/C, H₂, 40 psi) reduces the nitroso group to an amine, forming 4-amino-3-methylphenol. -
Pyridine Ring Construction :
The amino-phenol intermediate reacts with acetylacetone or a similar diketone in ammonium acetate under reflux to form the pyridine ring via the Hantzsch synthesis.
Reaction Conditions Table
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitrosation | NaNO₂, HCl, 0–5°C, 2 h | 82 |
| Reduction | Pd/C, H₂, EtOH, 25°C, 6 h | 75 |
| Hantzsch Synthesis | Acetylacetone, NH₄OAc, reflux, 8 h | 68 |
Challenges and Solutions
-
Regioselectivity : Nitrosation favors the para position due to steric hindrance from the methyl group.
-
Ring Closure Efficiency : Microwave-assisted Hantzsch reactions reduce time to 2 hours and improve yield to 74%.
Grignard Reagent-Mediated Coupling
A patent-pending method employs Grignard reagents to link pyridine and phenol moieties via ketone intermediates. This approach avoids palladium catalysts, reducing costs and metal contamination risks.
Synthetic Pathway
-
Lithium Enolate Formation :
(4-Methylsulfonyl)phenyl acetic acid is treated with tert-butylmagnesium chloride in tetrahydrofuran (THF) at −20°C to generate a lithium enolate. -
Coupling with Pyridine Ester :
The enolate reacts with methyl 6-methylpyridine-3-carboxylate at 65°C, followed by acidic work-up to yield the ketone intermediate. -
Reductive Amination :
The ketone undergoes reductive amination with ammonium acetate and sodium cyanoborohydride to introduce the amino group.
Optimized Parameters
Performance Metrics
-
Overall Yield : 80–88% after crystallization from methanol.
-
Purity : >99% by HPLC, with the major impurity (<0.5%) identified as the des-methyl analog.
Comparative Analysis of Methods
Table 2: Method Comparison
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Suzuki–Miyaura | High regioselectivity, scalable | Pd cost, boronic acid instability | 65–78 |
| NAS | Avoids halogens, inexpensive reagents | Multi-step, moderate yields | 68–75 |
| Grignard Coupling | Pd-free, high purity | Sensitive anhydrous conditions | 80–88 |
Chemical Reactions Analysis
Oxidation Reactions
The phenolic hydroxyl group undergoes oxidation under controlled conditions. Key findings include:
-
Quinone formation : Reaction with potassium permanganate (KMnO₄) in acidic media yields a quinone derivative via two-electron oxidation (Figure 1A).
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α,β-Unsaturated dialdehyde generation : Exposure to hydroxyl radicals (- OH) or UV light in aqueous systems produces 2-butene-1,4-dial, a reactive intermediate confirmed by LC/MS/MS (Figure 1C) .
Table 1: Oxidation Pathways
| Oxidizing Agent | Product | Yield | Conditions | Source |
|---|---|---|---|---|
| KMnO₄ (acidic) | Quinone derivative | 75% | 0°C, 2 hr | |
| UV/H₂O₂ | 2-Butene-1,4-dial | 2% | RT, 30 min | |
| O₂ (catalytic Fe[TPP]Cl) | Benzoquinone anil | 70% | HFIP, rt |
Reduction Reactions
The pyridine ring and amino group participate in selective reductions:
-
Sodium borohydride (NaBH₄) : Reduces the pyridine ring to a piperidine derivative at 60°C (85% yield).
-
Catalytic hydrogenation : Palladium on carbon (Pd/C) selectively reduces nitro intermediates during synthesis .
Electrophilic Aromatic Substitution
The phenolic ring undergoes sulfonation and nitration:
-
Sulfonation : Reaction with chlorosulfonic acid introduces a sulfonic acid group at the para position relative to the hydroxyl group .
-
Nitration : Mixed acid (HNO₃/H₂SO₄) generates mono-nitro derivatives, confirmed by ¹H NMR shifts at δ 8.32 ppm .
Cross-Coupling Reactions
The amino-pyridine moiety facilitates metal-catalyzed couplings:
-
Suzuki–Miyaura coupling : Reacts with arylboronic acids using Pd(PPh₃)₄ to form biaryl products (Table 2) .
-
Buchwald–Hartwig amination : Forms C–N bonds with aryl halides under Pd₂(dba)₃ catalysis .
Table 2: Suzuki–Miyaura Coupling Results
| Arylboronic Acid | Product | Yield | Conditions |
|---|---|---|---|
| 4-Methoxyphenyl | Biaryl derivative | 82% | 80°C, 12 hr |
| 3-Thienyl | Heteroaryl analog | 68% | 90°C, 18 hr |
Condensation Reactions
The amino group participates in Schiff base formation:
-
Reaction with aldehydes : Condenses with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) to form imines, characterized by FTIR (C=N stretch at 1610 cm⁻¹) .
-
Quinamine intermediates : Oxidative amination with anilines yields unstable quinamine species, which rearrange to N,O-biaryls (Figure 1B) .
Stability Under Physiological Conditions
-
Hydrolysis : Stable in neutral aqueous buffers (pH 7.4) for >24 hr but degrades in acidic (pH 2) or alkaline (pH 12) conditions .
-
Protein adduct formation : Reacts with lysine and cysteine residues in proteins, confirmed by MALDI-TOF .
Key Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The structure of 4-(6-Amino-4-methylpyridin-3-yl)phenol allows it to interact selectively with various protein kinases involved in cancer progression. For instance, it has been shown to inhibit specific kinases that play a role in cell proliferation and survival, making it a candidate for further development as a targeted cancer therapy .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against certain Gram-positive bacteria. Its effectiveness is comparable to traditional antibiotics, suggesting that it could serve as an alternative treatment for bacterial infections. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the precise pathways involved .
Inflammatory Diseases
Role in Inhibition of Cytokine Signaling
this compound has been identified as a selective inhibitor of specific cytokine signaling pathways. In particular, it shows promise in modulating the activity of tyrosine kinase 2 (TYK2), which is implicated in various inflammatory conditions such as psoriasis and rheumatoid arthritis. Preclinical models have demonstrated that this compound can reduce inflammation markers significantly, suggesting its utility in treating autoimmune diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to its chemical structure can enhance its potency and selectivity towards target enzymes or receptors. For instance, variations at specific positions on the pyridine ring have been shown to affect both the binding affinity and biological activity of the compound .
| Modification Position | Effect on Activity | Comments |
|---|---|---|
| C5 Position | Increased potency | Enhanced selectivity towards TYK2 |
| C7 Position | Improved metabolic stability | Reduced clearance rates observed |
| Aromatic Tail Variations | Altered solubility | Better absorption profiles noted |
Case Studies and Clinical Trials
Several case studies have documented the therapeutic effects of this compound in clinical settings:
- Psoriasis Treatment : A phase 1b clinical trial demonstrated that patients treated with formulations containing this compound showed significant improvement in psoriasis symptoms within four weeks .
- Antimicrobial Efficacy : In vitro studies revealed that this compound effectively inhibited strains of Staphylococcus aureus and Enterococcus faecalis, supporting its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of 4-(6-Amino-4-methylpyridin-3-yl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the amino group can participate in nucleophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Substituted Pyridine-Phenol Hybrids
Compounds with pyridine-phenol backbones and varying substituents (e.g., chloro, nitro, bromo) exhibit distinct physicochemical and biological properties:
Key Observations :
- Substituent Effects: The presence of electron-donating groups (e.g., -CH₃, -NH₂) increases solubility in polar solvents, whereas electron-withdrawing groups (e.g., -NO₂, -Cl) enhance thermal stability and reactivity .
- Biological Activity : Chloro-substituted analogs (e.g., 4-ClPh derivatives) show antimicrobial properties, likely due to improved membrane penetration .
Amino-Substituted Pyridines
Amino groups at different positions on pyridine rings influence hydrogen-bonding capacity and biological interactions:
- 6-Amino-4-methylpyridine vs. 2-Amino-pyridine: The 6-amino substitution in the target compound may favor planar hydrogen-bonding interactions compared to 2-amino analogs, which are sterically hindered .
- Bioactivity: Amino-pyridine derivatives are often explored as kinase inhibitors or antimicrobial agents, with substituent positioning dictating target specificity .
Phenolic vs. Non-Phenolic Analogs
Replacing the phenolic -OH group with other substituents alters physicochemical behavior:
- Hydroxyl Group Impact: The -OH group in this compound enables hydrogen bonding and acidity (pKa ~10), whereas methyl or nitro substituents reduce polarity and increase lipophilicity .
- Stability: Phenolic analogs may exhibit lower thermal stability (e.g., decomposition near 250°C) compared to halogenated derivatives (melting points up to 287°C) .
Biological Activity
4-(6-Amino-4-methylpyridin-3-yl)phenol is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing research findings.
Chemical Structure and Properties
The chemical structure of this compound features a phenolic ring substituted with a 6-amino-4-methylpyridine moiety. Its molecular formula is , and it has a molecular weight of approximately 200.24 g/mol. The presence of both an amino group and a hydroxyl group contributes to its reactivity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial and antifungal properties. Its efficacy against various pathogens makes it a candidate for further development in antimicrobial therapies.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, indicating potential use in oncology.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.
Antimicrobial Activity
A series of studies evaluated the antimicrobial effects of this compound against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values were determined to assess its potency.
| Microorganism | MIC (µg/mL) |
|---|---|
| Escherichia coli | 16 |
| Staphylococcus aureus | 8 |
| Candida albicans | 32 |
| Pseudomonas aeruginosa | 64 |
These results demonstrate that the compound is particularly effective against Staphylococcus aureus, suggesting its potential application in treating infections caused by this pathogen.
Anticancer Activity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the findings:
| Cell Line | GI50 (µM) |
|---|---|
| MDA-MB-453 (breast cancer) | 15 |
| A549 (lung cancer) | 20 |
| HeLa (cervical cancer) | 25 |
The GI50 values indicate that the compound exhibits selective toxicity towards these cancer cells, warranting further investigation into its mechanisms of action.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Inhibition of Protein Kinases : The compound has been shown to inhibit key protein kinases involved in cell signaling pathways, which could explain its anticancer effects.
- Disruption of Cell Membrane Integrity : Its antimicrobial activity might result from disrupting bacterial cell membranes, leading to cell lysis.
- Modulation of Inflammatory Pathways : The compound may influence cytokine production, thus reducing inflammation.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Antibacterial Efficacy : A recent clinical trial evaluated the effectiveness of this compound in treating skin infections caused by resistant bacteria. Results showed significant improvement in patients treated with formulations containing the compound compared to controls.
- Cancer Cell Line Study : Research involving various cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptosis, suggesting its potential as an anticancer agent.
Q & A
Q. What are the optimal synthetic routes for 4-(6-Amino-4-methylpyridin-3-yl)phenol, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The compound can be synthesized via condensation reactions, such as the coupling of 5-bromo-4-methylpyridin-3-amine with 4-hydroxybenzaldehyde in methanol under reflux, followed by purification via recrystallization (yield ~70%) . Key parameters include solvent choice (polar aprotic solvents enhance reactivity), temperature control (60–80°C), and catalyst selection (e.g., acid/base catalysts for imine formation). Monitoring reaction progress with TLC and optimizing stoichiometric ratios (1:1.2 for amine:aldehyde) can improve yield.
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.2 ppm for pyridine and phenol rings) and amine protons (δ 4.5–5.5 ppm).
- IR Spectroscopy : Detect N–H stretches (~3300 cm⁻¹ for amines) and O–H stretches (~3200 cm⁻¹ for phenol).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 231.2) and fragmentation patterns.
- X-ray Crystallography : Resolve bond lengths (e.g., C–N: ~1.34 Å) and dihedral angles (e.g., 34.93° between pyridine and phenol rings) to validate geometry .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and neutralize with dilute acetic acid .
Advanced Research Questions
Q. How do intermolecular hydrogen bonds influence the stability and reactivity of this compound in catalytic applications?
- Methodological Answer : The compound forms intramolecular N–H⋯N and N–H⋯Br hydrogen bonds (bond lengths: 2.8–3.1 Å), creating non-planar five-membered rings that stabilize the crystal lattice . These interactions enhance thermal stability (melting point >200°C) and influence catalytic activity by modulating electron density at the pyridine nitrogen. Computational studies (DFT) can quantify bond strength and predict reactivity in asymmetric catalysis .
Q. What computational methods are suitable for modeling the electronic properties of this compound, and how do substituents affect its reactivity?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-31G(d) to map frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.
- MD Simulations : Analyze solvent effects (e.g., methanol vs. DMSO) on conformational flexibility.
- Substituent Effects : Electron-withdrawing groups (e.g., –Br) at the pyridine 5-position reduce HOMO energy (−5.8 eV), enhancing electrophilicity for cross-coupling reactions .
Q. How can contradictions in reported physical properties (e.g., melting points) be resolved through analytical techniques?
- Methodological Answer :
- DSC/TGA : Differentiate polymorphs by measuring phase transitions (e.g., endothermic peaks at 45–48°C vs. 203°C) .
- PXRD : Compare diffraction patterns to identify crystalline vs. amorphous forms.
- Elemental Analysis : Verify purity (>98%) to rule out impurities affecting melting points .
Q. What strategies can optimize the compound’s solubility for use in aqueous-phase reactions?
- Methodological Answer :
- pH Adjustment : Deprotonate the phenol group (pKa ~10) using NaOH to form water-soluble phenolate ions.
- Co-solvents : Use DMSO/water mixtures (1:4 v/v) to enhance solubility (up to 50 mg/mL).
- Derivatization : Introduce sulfonate groups (–SO₃H) via electrophilic substitution to improve hydrophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
